3-Iodo-1H-indazole-6-carboxylic acid

Beschreibung

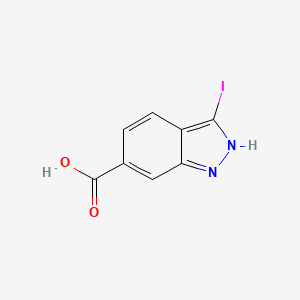

Structure

2D Structure

Eigenschaften

IUPAC Name |

3-iodo-2H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTPFULUJKFPTCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1C(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30653422 | |

| Record name | 3-Iodo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086391-11-8 | |

| Record name | 3-Iodo-2H-indazole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30653422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to 3-Iodo-1H-indazole-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-1H-indazole-6-carboxylic acid stands as a pivotal heterocyclic building block in contemporary medicinal chemistry. Its rigid indazole core, combined with the reactive iodine at the 3-position and the carboxylic acid handle at the 6-position, offers a trifecta of functionalities for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, reactivity, and its burgeoning role in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. While specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from closely related analogues and the foundational principles of indazole chemistry to provide a robust framework for its application.

Core Chemical Properties

A foundational understanding of a molecule's intrinsic properties is paramount for its effective utilization in synthesis and drug design.

Table 1: Physicochemical Properties of this compound and its Methyl Ester Analogue

| Property | This compound | Methyl 3-iodo-1H-indazole-6-carboxylate |

| CAS Number | 1086391-11-8 | 885518-82-1 |

| Molecular Formula | C₈H₅IN₂O₂ | C₉H₇IN₂O₂ |

| Molecular Weight | 288.04 g/mol | 302.07 g/mol |

| Appearance | Solid (predicted) | Solid |

| Solubility | Data not available | Data not available |

| Melting Point | Data not available | Data not available |

| pKa | Data not available | Data not available |

Note: Experimental data for this compound is limited. Data for the methyl ester is provided for comparative purposes.

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole ring and a broad singlet for the carboxylic acid proton. The chemical shifts will be influenced by the electron-withdrawing effects of the iodine and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule. The carbons attached to the iodine and within the carboxylic acid group will have characteristic chemical shifts.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch of the indazole ring, the O-H stretch of the carboxylic acid, and the C=O stretch of the carbonyl group.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecule's mass, along with fragmentation patterns typical of indazole derivatives. For the methyl ester, a prominent peak at m/z 303 (M+H)⁺ has been reported.[3]

Synthesis and Reactivity

The synthesis of this compound and its derivatives typically involves a multi-step sequence. A common strategy is the iodination of a pre-formed indazole-6-carboxylic acid or its ester.[4]

General Synthetic Workflow:

Caption: General synthetic route to this compound.

Protocol: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate [3][4]

-

Dissolution: Dissolve 1H-indazole-6-carboxylic acid methyl ester (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Base Addition: Add potassium hydroxide (KOH) (2.0-2.5 eq) to the solution and stir at room temperature.

-

Iodination: Add a solution of iodine (I₂) (1.5 eq) in DMF dropwise to the reaction mixture.

-

Reaction: Stir the mixture at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate and potassium carbonate.

-

Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Reactivity and Key Transformations:

The iodine atom at the 3-position is the primary site of reactivity, making it an excellent substrate for various palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide array of substituents, a critical feature for generating molecular diversity in drug discovery programs.

Caption: Key cross-coupling reactions of this compound.

-

Suzuki-Miyaura Coupling: This reaction with aryl or heteroaryl boronic acids is a powerful method for synthesizing 3-aryl-1H-indazole derivatives. These reactions are typically carried out using a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and a base like sodium carbonate or cesium carbonate.[5]

-

Heck Coupling: The Heck reaction enables the introduction of alkenyl substituents at the 3-position by coupling with various alkenes.[6][7] Palladium acetate is a commonly used catalyst for this transformation.[7]

-

Sonogashira Coupling: For the synthesis of 3-alkynyl-1H-indazoles, the Sonogashira coupling with terminal alkynes is the method of choice. This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt.[8][9][10] It is important to note that N-protection of the indazole may be necessary for successful Sonogashira couplings.[10]

Applications in Medicinal Chemistry

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[4] The ability to functionalize the 3-position of the indazole ring via the iodo-intermediate is crucial for modulating the pharmacological properties of these molecules.

Role as a Kinase Inhibitor Scaffold:

A significant application of indazole derivatives is in the development of kinase inhibitors for cancer therapy. The indazole core can effectively mimic the hinge-binding motif of ATP, leading to potent and selective inhibition of various kinases. The substituent at the 3-position often plays a critical role in establishing key interactions within the ATP-binding pocket of the target kinase.

Workflow for Kinase Inhibitor Development:

Caption: Drug discovery workflow utilizing this compound.

Safety and Handling

-

Hazard Classification: Likely to be harmful if swallowed (Acute Toxicity, Oral, Category 4), cause skin irritation (Category 2), and cause serious eye irritation (Category 2).[11][12] May also cause respiratory irritation.[11][12]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex heterocyclic compounds with significant potential in drug discovery. Its strategic placement of reactive functional groups allows for the creation of diverse molecular libraries, particularly for the development of targeted kinase inhibitors. While a comprehensive experimental dataset for this specific molecule is yet to be fully established in the public domain, the principles outlined in this guide, drawn from the rich chemistry of indazoles, provide a solid foundation for its application in advancing medicinal chemistry and the development of novel therapeutics.

References

- Organic Syntheses. A.1H-Indazole-3-carbonitrile (1). [Link]

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

- National Center for Biotechnology Information. Indazole-3-carboxylic acid. PubChem Compound Summary for CID 78250. [Link]

- National Center for Biotechnology Information. 6-iodo-1H-indazole. PubChem Compound Summary for CID 12991241. [Link]

- Wiley-VCH.

- Semantic Scholar.

- Fisher Scientific. SAFETY DATA SHEET - 1H-Indazole-3-carboxylic acid. [Link]

- ResearchGate. Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]

- 4. guidechem.com [guidechem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. WO2006048745A1 - Methods for preparing indazole compounds - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. fishersci.ca [fishersci.ca]

- 12. 6-iodo-1H-indazole | C7H5IN2 | CID 12991241 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Synthesis of 3-Iodo-1H-indazole-6-carboxylic acid

Introduction

3-Iodo-1H-indazole-6-carboxylic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive iodine atom at the C-3 position and a carboxylic acid at the C-6 position, makes it a versatile intermediate for the synthesis of a wide range of complex molecules, particularly kinase inhibitors and other targeted therapeutics. The indazole scaffold itself is recognized as a "privileged structure" due to its prevalence in biologically active compounds. This guide provides an in-depth, technically-focused overview of a reliable and efficient synthetic route to this important molecule, designed for researchers, chemists, and professionals in the field of drug discovery and development. The methodology presented is a robust three-step process commencing from commercially available starting materials.

Overall Synthetic Strategy

The synthesis of this compound is most effectively achieved through a three-stage process. This strategy prioritizes the early introduction of the C-6 carboxylic acid moiety (as a methyl ester for compatibility with subsequent reaction conditions) followed by the regioselective iodination at the electron-rich C-3 position of the indazole core. The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid. This approach avoids potential complications with late-stage carboxylation and ensures high regioselectivity in the critical iodination step.

Caption: Overall 3-step synthetic workflow.

Part 1: Synthesis of 1H-Indazole-6-carboxylic acid methyl ester

The initial stage of the synthesis focuses on constructing the indazole ring system with the required C-6 carboxylate functionality. This is accomplished via a two-reaction sequence starting from 4-methyl-3-nitrobenzoic acid methyl ester.

Step 1a: Reduction of the Nitro Group

The first reaction is the reduction of the nitro group of the starting material to an amino group. Catalytic hydrogenation is the preferred method for this transformation due to its high efficiency and clean reaction profile.

Protocol:

-

To a solution of 4-methyl-3-nitrobenzoic acid methyl ester (1.0 eq) in methanol, add a catalytic amount of 10% palladium on carbon (Pd/C).

-

The reaction vessel is then purged with hydrogen gas and the reaction mixture is stirred vigorously at room temperature.[1]

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until complete consumption of the starting material is observed.

-

Upon completion, the reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

-

The filtrate is concentrated under reduced pressure to yield the crude 4-methyl-3-aminobenzoic acid methyl ester, which is typically used in the next step without further purification.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of nitro groups. It offers excellent reactivity under mild conditions (room temperature and atmospheric pressure of hydrogen).

-

Solvent: Methanol is an ideal solvent as it readily dissolves the starting material and is compatible with the hydrogenation conditions.

Step 1b: Diazotization and Cyclization

The newly formed amino group is then converted to a diazonium salt, which undergoes in situ cyclization to form the indazole ring.

Protocol:

-

The crude 4-methyl-3-aminobenzoic acid methyl ester (1.0 eq) is dissolved in a suitable solvent such as acetic acid.

-

The solution is cooled to 0-5 °C in an ice bath.

-

A solution of an alkyl nitrite, such as isoamyl nitrite, is added dropwise while maintaining the low temperature.[1]

-

After the addition is complete, the reaction is allowed to stir at low temperature for a specified time, followed by warming to room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate.

-

The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure 1H-indazole-6-carboxylic acid methyl ester.[1]

Causality of Experimental Choices:

-

Reagent: Alkyl nitrites are effective diazotizing agents for aromatic amines under non-aqueous conditions, which is suitable for this transformation.

-

Temperature: The reaction is performed at low temperatures to ensure the stability of the intermediate diazonium salt, preventing unwanted side reactions.

Part 2: Regioselective Iodination

This is the key step where the iodine atom is introduced at the C-3 position of the indazole ring. This reaction proceeds via an electrophilic aromatic substitution mechanism. The indazole ring is electron-rich, and the C-3 position is particularly susceptible to electrophilic attack.

Caption: Simplified mechanism of C-3 iodination.

Protocol:

-

Dissolve 1H-indazole-6-carboxylic acid methyl ester (1.0 eq) in methanol.

-

Add sodium hydroxide (approx. 1.2 eq) to the solution and stir until it dissolves.[1]

-

To this solution, add elemental iodine (I₂) in portions at room temperature.[1]

-

The reaction is typically stirred for 1-2 hours, and its progress is monitored by TLC.

-

After the reaction is complete, the mixture is quenched by adding a saturated aqueous solution of sodium sulfite to remove any unreacted iodine.

-

The precipitated solid is collected by filtration, washed with water, and dried to give the crude this compound methyl ester.[1]

-

Further purification can be achieved by recrystallization or column chromatography if necessary.

Causality of Experimental Choices:

-

Base: The presence of a base like sodium hydroxide is crucial. It deprotonates the indazole N-H, increasing the electron density of the heterocyclic ring system and making it more nucleophilic and thus more reactive towards the electrophilic iodine.[2]

-

Iodinating Agent: Elemental iodine (I₂) is an effective and readily available iodinating agent for this type of reaction.

-

Solvent: Methanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and the base.

Part 3: Ester Hydrolysis

The final step is the conversion of the methyl ester to the desired carboxylic acid. This is a standard saponification reaction.

Protocol:

-

Suspend this compound methyl ester (1.0 eq) in a mixture of methanol and water.

-

Add a base such as potassium carbonate or lithium hydroxide (excess) to the suspension.[3]

-

Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC or LC-MS, observing the disappearance of the starting material).

-

After cooling to room temperature, the methanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and then acidified to a pH of 3-4 with a suitable acid (e.g., potassium hydrogen sulfate or dilute HCl).

-

The precipitated solid product is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Causality of Experimental Choices:

-

Base: A base like potassium carbonate or lithium hydroxide is used to catalyze the hydrolysis of the ester.

-

Solvent System: The methanol/water mixture ensures the solubility of both the ester starting material and the hydroxide ions, facilitating the reaction.

-

Acidification: Acidification of the reaction mixture after completion is necessary to protonate the carboxylate salt and precipitate the final carboxylic acid product.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product |

| 1a | 4-Methyl-3-nitrobenzoic acid methyl ester | Pd/C, H₂ | 4-Methyl-3-aminobenzoic acid methyl ester |

| 1b | 4-Methyl-3-aminobenzoic acid methyl ester | Isoamyl nitrite, Acetic acid | 1H-Indazole-6-carboxylic acid methyl ester |

| 2 | 1H-Indazole-6-carboxylic acid methyl ester | I₂, NaOH | This compound methyl ester |

| 3 | This compound methyl ester | K₂CO₃ or LiOH, MeOH/H₂O, Acid | This compound |

Safety and Handling

-

Iodine: Is corrosive and can cause severe burns. It is also harmful if inhaled or swallowed. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Sodium Hydroxide/Potassium Carbonate: Are corrosive bases. Avoid contact with skin and eyes.

-

Palladium on Carbon: Is flammable, especially when dry and in the presence of organic solvents. Handle with care.

-

Hydrogen Gas: Is highly flammable and can form explosive mixtures with air. Ensure proper grounding and ventilation during hydrogenation.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound presented herein is a logical and efficient pathway that leverages well-established chemical transformations. By starting with the construction of the indazole-6-carboxylate core, followed by a highly regioselective C-3 iodination, and concluding with a straightforward ester hydrolysis, this method provides a reliable route to a valuable building block for pharmaceutical research and development. The protocols described, along with the rationale behind the experimental choices, offer a comprehensive guide for scientists in the field.

References

- Vertex AI Search Grounding API. (n.d.). How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? - FAQ.

- ChemicalBook. (n.d.). 3-Methyl-1H-indazole-6-carboxylic acid synthesis.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

Sources

An In-Depth Technical Guide to 3-Iodo-1H-indazole-6-carboxylic acid: A Core Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Indazole Moiety

The indazole ring system, a fusion of benzene and pyrazole, represents a "privileged scaffold" in medicinal chemistry. Its unique bicyclic, aromatic structure, featuring two adjacent nitrogen atoms, allows it to act as a versatile pharmacophore capable of engaging in multiple non-covalent interactions—such as hydrogen bonding and π-stacking—with biological targets. This has led to the successful development of numerous therapeutics, particularly in oncology. Within this important class of heterocycles, 3-Iodo-1H-indazole-6-carboxylic acid (CAS No. 1086391-11-8) has emerged as a critical and highly strategic building block for the synthesis of complex molecular architectures, most notably next-generation kinase and poly (ADP-ribose) polymerase (PARP) inhibitors.

This technical guide provides a comprehensive overview of this compound, focusing on its synthesis, characterization, and pivotal role as a synthetic intermediate in drug development. The content is structured to provide not just procedural steps, but the underlying scientific rationale, empowering researchers to effectively utilize this key molecule in their discovery programs.

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective use in multi-step synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source(s) |

| CAS Number | 1086391-11-8 | [CymitQuimica] |

| Molecular Formula | C₈H₅IN₂O₂ | [CymitQuimica] |

| Molecular Weight | 288.04 g/mol | [CymitQuimica] |

| Appearance | Solid | [CymitQuimica] |

| Purity | Typically ≥97% | [CymitQuimica] |

| InChI Key | PTPFULUJKFPTCV-UHFFFAOYSA-N | [CymitQuimica] |

The structure of this compound is defined by two key reactive handles: the iodine atom at the 3-position and the carboxylic acid at the 6-position. The iodine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions, while the carboxylic acid provides a site for amide bond formation, esterification, or other derivatizations.

Caption: Molecular structure of this compound with atom numbering.

Synthesis and Manufacturing Pathway

The synthesis of this compound is typically achieved through a multi-step process that leverages its more readily synthesized methyl ester precursor, Methyl 3-iodo-1H-indazole-6-carboxylate (CAS No. 885518-82-1) .[1] The overall pathway involves the iodination of a commercially available indazole ester followed by saponification.

Rationale for the Synthetic Strategy

-

Starting Material Accessibility : Methyl 1H-indazole-6-carboxylate is a common starting material. Esterifying the corresponding carboxylic acid is a standard and high-yielding transformation.

-

Regioselective Iodination : The C3 position of the 1H-indazole ring is susceptible to electrophilic substitution. Using elemental iodine in the presence of a base provides a direct and efficient method for installing the iodine atom with high regioselectivity.

-

Ester as a Protecting Group : The methyl ester serves as a robust protecting group for the carboxylic acid functionality during the iodination step, preventing potential side reactions.

-

Clean Deprotection : The final hydrolysis (saponification) of the methyl ester is a clean, high-yielding, and reliable reaction, providing the desired carboxylic acid product with minimal purification challenges.

Caption: Overall synthetic workflow from the starting ester to the final acid.

Detailed Experimental Protocols

The following protocols are synthesized from established chemical literature and represent a reliable pathway for laboratory-scale synthesis.[1]

Part 1: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate

This procedure details the direct iodination of the indazole ester.

-

Materials:

-

Methyl 1H-indazole-6-carboxylate

-

Iodine (I₂)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Methanol or N,N-Dimethylformamide (DMF)

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in methanol (approx. 15-20 mL per gram of starting material), add sodium hydroxide (1.2 eq) and stir until all solids dissolve.

-

Add elemental iodine (1.2 eq) portion-wise to the reaction mixture at room temperature. The addition should be controlled to manage any mild exotherm.

-

Stir the reaction for 1-2 hours at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully neutralize the reaction with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water to the residue, which should precipitate the crude product. If an oil forms, extract the aqueous layer with ethyl acetate (3x).

-

If a solid precipitates, filter the solid, wash thoroughly with water, and dry under vacuum. If an extraction was performed, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to dryness.

-

The resulting solid is crude Methyl 3-iodo-1H-indazole-6-carboxylate, which is often of sufficient purity for the subsequent hydrolysis step.

-

Part 2: Hydrolysis to this compound

This step involves the saponification of the methyl ester to yield the final product.

-

Materials:

-

Methyl 3-iodo-1H-indazole-6-carboxylate (from Part 1)

-

Sodium Hydroxide (NaOH) or Lithium Hydroxide (LiOH)

-

Tetrahydrofuran (THF) and Water, or Methanol and Water

-

Hydrochloric Acid (HCl), 1M or 2M solution

-

Deionized Water

-

-

Procedure:

-

Dissolve the crude Methyl 3-iodo-1H-indazole-6-carboxylate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 ratio).

-

Add a solution of sodium hydroxide (2.0-3.0 eq) in water to the reaction mixture.

-

Stir the mixture at room temperature or heat gently (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC until the ester starting material is fully consumed.

-

Cool the reaction mixture to room temperature and remove the organic solvent (THF) under reduced pressure.

-

Dilute the remaining aqueous solution with water and cool in an ice bath.

-

Slowly acidify the solution to a pH of approximately 2-3 by adding 1M HCl. This will cause the carboxylic acid product to precipitate out of the solution.

-

Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold deionized water to remove inorganic salts, and then with a small amount of a non-polar solvent like hexane to aid drying.

-

Dry the purified this compound in a vacuum oven to a constant weight.

-

Application in Drug Discovery: A Gateway to Potent Kinase and PARP Inhibitors

The true value of this compound lies in its utility as a versatile intermediate. The ortho-relationship of the C3-iodo and N2-H atoms, combined with the C6-carboxylic acid, provides a powerful platform for constructing the core pharmacophores of several classes of targeted therapeutics.

Role in PARP Inhibitor Synthesis

Poly (ADP-ribose) polymerase (PARP) enzymes are critical for DNA single-strand break repair. Inhibiting PARP in cancers with existing DNA repair deficiencies (e.g., BRCA1/2 mutations) leads to a synthetic lethal phenotype, making PARP inhibitors a cornerstone of modern oncology.[2][3] The indazole scaffold is a key component of several potent PARP inhibitors.

While specific patents detailing the direct use of this compound are part of proprietary industrial processes, its structural motifs are found in precursors to drugs like Niraparib. The general synthetic logic involves:

-

Amide Coupling: The carboxylic acid at C6 is activated and coupled with a suitable amine-containing fragment.

-

Cross-Coupling: The iodine at C3 is then subjected to a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig) to introduce the final piece of the molecule.

Caption: General synthetic logic for building PARP inhibitors.

Application in Kinase Inhibitor Synthesis

The indazole core is also a well-established "hinge-binding" motif in many kinase inhibitors.[4] The N1 and N2 atoms of the pyrazole ring mimic the adenine of ATP, forming crucial hydrogen bonds in the ATP-binding pocket of kinases. The C3-iodo group on this compound allows for the introduction of diverse substituents via cross-coupling reactions, enabling chemists to target the solvent-exposed regions of the kinase active site to achieve potency and selectivity. This strategy is fundamental to modern structure-based drug design.

Characterization and Analytical Data

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Proton | Predicted Shift (ppm) | Multiplicity | Coupling Constant (J) | Notes |

| NH (indazole) | ~13.5 - 14.0 | broad singlet | - | Exchangeable proton, characteristic of indazole NH. |

| COOH | ~13.0 | broad singlet | - | Exchangeable proton of the carboxylic acid. |

| H-7 | ~8.1 - 8.2 | doublet | J ≈ 8.5 Hz | Doublet due to coupling with H-5. |

| H-4 | ~7.8 - 7.9 | singlet or narrow doublet | - | Often appears as a sharp singlet. |

| H-5 | ~7.6 - 7.7 | doublet | J ≈ 8.5 Hz | Doublet due to coupling with H-7. |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon | Predicted Shift (ppm) | Notes |

| C=O (carboxyl) | ~167 | Typical for aromatic carboxylic acids. |

| C-3a, C-7a (bridgehead) | ~141, ~125 | Quaternary carbons of the fused ring system. |

| C-4, C-5, C-7 (aromatic CH) | ~128, ~122, ~112 | Aromatic carbons with attached protons. |

| C-6 (aromatic C-COOH) | ~124 | Quaternary carbon attached to the carboxyl group. |

| C-3 (C-I) | ~90 | Carbon attached to iodine, significantly upfield shifted. |

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact CAS number is not widely published, data from analogous compounds like 1H-Indazole-6-carboxylic acid and its iodo-ester precursor suggest the following precautions.[6]

-

Hazard Classification:

-

May be harmful if swallowed (Acute Toxicity, Oral).

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Personal Protective Equipment (PPE):

-

Wear protective gloves (nitrile or neoprene).

-

Wear chemical safety goggles or a face shield.

-

Use a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid dust formation.

-

Wash hands thoroughly after handling.

-

Keep away from strong oxidizing agents and strong bases.

-

-

Storage:

-

Store in a tightly closed container.

-

Keep in a dry, cool, and well-ventilated place.

-

For long-term stability, storage under an inert atmosphere (e.g., Argon or Nitrogen) is recommended.

-

Conclusion and Future Outlook

This compound is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its dual functionality allows for sequential, regioselective modifications, making it an ideal scaffold for building complex molecular libraries targeting high-value therapeutic targets like PARP and protein kinases. The synthetic protocols outlined in this guide are robust and scalable, providing a clear path from common starting materials to this pivotal intermediate. As the demand for novel, highly selective targeted therapies continues to grow, the strategic importance and application of this compound in medicinal chemistry are set to expand, solidifying its status as a cornerstone of modern drug development.

References

- Molbase. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER? Available online: [Link]

- Google Patents. Methods for preparing indazole compounds. WO2006048745A1.

- Google Patents. A kind of synthetic method of the iodo- 1H- indazole of 6-. CN109761904A.

- ACS Publications. Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development. Available online: [Link]

- National Center for Biotechnology Information. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. PubMed Central. Available online: [Link]

- Journal of Chemical and Pharmaceutical Research. Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)

- Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester. Available online: [Link]

- Google Patents. Process for preparing parp inhibitor, crystalline forms, and uses thereof. WO2017032289A1.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.ca [fishersci.ca]

The Enigmatic Potential of 3-Iodo-1H-indazole-6-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Promise of a Privileged Scaffold

The indazole nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, offers a versatile template for designing molecules that can interact with a wide array of biological targets with high affinity and specificity.[1][4] Within this esteemed class of molecules, 3-Iodo-1H-indazole-6-carboxylic acid emerges as a compound of significant interest. While direct and extensive biological characterization of this specific molecule remains to be fully elucidated in publicly available literature, its structural features—a halogen at the 3-position and a carboxylic acid at the 6-position—suggest a compelling potential for therapeutic intervention, particularly in the realms of oncology and inflammatory diseases.

This technical guide is designed for researchers, scientists, and drug development professionals. It will not serve as a mere catalog of existing data, but rather as an in-depth exploration of the potential biological activities of this compound, drawing upon the well-established pharmacology of its structural analogs. We will delve into the mechanistic underpinnings of related indazole derivatives, provide detailed, field-proven experimental protocols to facilitate its investigation, and present a logical framework for its potential therapeutic applications.

The Indazole Core: A Locus of Diverse Biological Activities

The indazole scaffold is a versatile pharmacophore that has been successfully incorporated into a range of therapeutic agents.[3][5] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer Properties: Many indazole-containing molecules have demonstrated potent anticancer effects, acting as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and poly(ADP-ribose) polymerase (PARP).[4][6][7]

-

Anti-inflammatory Effects: The indazole nucleus is a feature of compounds that can modulate inflammatory pathways, offering potential for the treatment of a variety of inflammatory conditions.[2]

-

Antimicrobial Activity: Certain indazole derivatives have shown promise as antibacterial and antifungal agents.[4][8]

-

Cardiovascular and Metabolic Modulation: Indazole-based compounds have been investigated for their roles in managing cardiovascular diseases and metabolic disorders.[2][9]

The specific biological activity of an indazole derivative is dictated by the nature and position of its substituents. The presence of a halogen, such as iodine, at the 3-position, and a carboxylic acid at the 6-position on the indazole ring of our topic compound, provides crucial chemical handles that can influence its pharmacokinetic properties and its interaction with biological targets.

Inferred Biological Activity Profile of this compound

Based on the extensive literature on structurally related indazole derivatives, we can hypothesize several potential biological activities for this compound.

Potential as a PARP Inhibitor

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway.[6] They are responsible for detecting and signaling DNA single-strand breaks (SSBs), initiating their repair.[9] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs, which are converted to lethal double-strand breaks during replication, resulting in a synthetic lethality-based cancer cell death.[6][10]

The indazole scaffold is a key feature in several potent PARP inhibitors.[6][11][12] The carboxamide group, which can be derived from the carboxylic acid of our target molecule, is a common pharmacophore that mimics the nicotinamide portion of the NAD+ substrate, enabling competitive inhibition of the PARP enzyme.[6]

Structure-Activity Relationship (SAR) Insights for Indazole-based PARP Inhibitors:

| Moiety | Position | Contribution to Activity |

| Indazole Core | - | Serves as the primary scaffold for interaction with the PARP active site. |

| Carboxamide | 3 or 7 | Often crucial for binding to the nicotinamide-binding pocket of PARP.[6][11] |

| Substituents on the Indazole Ring | Various | Can modulate potency, selectivity, and pharmacokinetic properties.[6] |

The 3-iodo and 6-carboxylic acid functionalities of this compound suggest that it could serve as a valuable precursor or a direct inhibitor of PARP. The carboxylic acid could be derivatized into a carboxamide to enhance binding, while the iodine atom could be exploited for further chemical modifications to optimize activity and selectivity.

To investigate the potential PARP inhibitory activity of this compound, a robust in vitro enzymatic assay is the first-line approach.

This protocol provides a method to determine the in vitro inhibitory activity against purified human PARP1 enzyme by measuring the consumption of NAD+.

Materials:

-

Recombinant human PARP1 enzyme

-

Activated DNA (e.g., sheared salmon sperm DNA)

-

β-Nicotinamide adenine dinucleotide (NAD+)

-

PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

-

This compound (test compound)

-

384-well black assay plates

-

Fluorescent plate reader

-

NAD+ detection kit (e.g., nicotinamidase-based)

Procedure:

-

Compound Preparation: Prepare a series of dilutions of this compound in PARP assay buffer containing a final concentration of 1% DMSO.

-

Assay Plate Preparation: Add 5 µL of the test compound dilutions or vehicle control (1% DMSO in assay buffer) to the wells of the 384-well plate.

-

Enzyme/DNA Mixture: Prepare a mixture of PARP1 enzyme and activated DNA in PARP assay buffer. Add 10 µL of this mixture to each well.

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes.

-

Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of a 5X NAD+ solution to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection: Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

-

Data Analysis: Measure the fluorescence intensity using a plate reader. Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Potential as a Kinase Inhibitor

Protein kinases are a large family of enzymes that regulate a vast number of cellular processes.[13] Dysregulation of kinase activity is a common driver of cancer and other diseases. The indazole scaffold is present in numerous approved and investigational kinase inhibitors.[4][5] For instance, axitinib and pazopanib are indazole-containing multi-kinase inhibitors used in cancer therapy.

The 6-carboxylic acid group of this compound could potentially engage in hydrogen bonding interactions with the kinase hinge region, a common binding motif for kinase inhibitors.[4] The 3-iodo substituent can be further modified to explore interactions with other pockets within the ATP-binding site to enhance potency and selectivity.

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust and sensitive technology for measuring kinase activity and is well-suited for high-throughput screening of potential inhibitors.

This protocol describes a general method for determining the inhibitory activity of a test compound against a specific serine/threonine or tyrosine kinase.

Materials:

-

Kinase enzyme of interest

-

Biotinylated kinase substrate (peptide or protein)

-

Adenosine triphosphate (ATP)

-

HTRF® KinEASE™ kit (containing Eu3+-cryptate labeled anti-phospho antibody and Streptavidin-XL665)

-

Kinase reaction buffer

-

This compound (test compound)

-

Low-volume 384-well white assay plates

-

HTRF-compatible plate reader

Procedure:

-

Compound Dispensing: Dispense 0.5 µL of the test compound dilutions into the assay plate.

-

Enzyme and Substrate Addition: Add 5.5 µL of the kinase enzyme and 2 µL of the biotinylated substrate, both diluted in kinase reaction buffer.

-

Pre-incubation: Incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 2 µL of ATP solution to start the kinase reaction.

-

Kinase Reaction Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at room temperature.

-

Detection: Add 10 µL of the HTRF detection reagents (Eu3+-cryptate antibody and SA-XL665 premixed in detection buffer containing EDTA to stop the reaction).

-

Detection Incubation: Incubate for 60 minutes at room temperature.

-

Signal Reading: Read the HTRF signal on a compatible plate reader (emission at 665 nm and 620 nm).

-

Data Analysis: Calculate the HTRF ratio and determine the percent inhibition and IC50 value for the test compound.

Potential as an Anticancer Agent: Cytotoxicity Assessment

The potential of this compound to inhibit key enzymes like PARP and kinases suggests it may exhibit cytotoxic effects against cancer cells. The MTT assay is a widely used colorimetric method to assess cell viability and proliferation.[2][14][15]

This protocol outlines the steps to evaluate the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (test compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.

Synthesis and Chemical Properties

This compound is a solid at room temperature with a molecular weight of 288.04 g/mol and a molecular formula of C₈H₅IN₂O₂.[16] Its methyl ester, methyl 3-iodo-1H-indazole-6-carboxylate, can be synthesized from methyl 1H-indazole-6-carboxylate through a reaction with iodine in the presence of a base like sodium hydroxide or potassium hydroxide.[5][15] The carboxylic acid can then be obtained by hydrolysis of the methyl ester.

Future Directions and Conclusion

While the biological activity of this compound is not yet extensively documented, its chemical structure, embedded within the privileged indazole scaffold, strongly suggests a high potential for therapeutic relevance. The presence of the 3-iodo and 6-carboxylic acid moieties provides avenues for both direct biological activity and further chemical derivatization to optimize potency, selectivity, and pharmacokinetic properties.

This technical guide has provided a comprehensive, albeit inferential, overview of the potential biological activities of this intriguing molecule, with a focus on its prospective roles as a PARP inhibitor and a kinase inhibitor. The detailed experimental protocols included herein are intended to serve as a practical resource for researchers embarking on the characterization of this and related compounds.

The exploration of this compound and its derivatives represents a promising frontier in the ongoing quest for novel therapeutics. Through rigorous and systematic investigation, guided by the principles of medicinal chemistry and chemical biology, the full therapeutic potential of this and other indazole-based compounds can be unlocked.

References

- PARP - Assay-Protocol. (n.d.). Creative Diagnostics.

- Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (2022). Cardiovascular & Hematological Agents in Medicinal Chemistry, 20(2), 94-105.

- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1362-1393.

- PARP1 Olaparib Competitive Inhibitor Assay Kit. (n.d.). BPS Bioscience.

- PARP assay for inhibitors. (n.d.). BMG LABTECH.

- Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. (2009). Journal of Medicinal Chemistry, 52(22), 7170-7185.

- MTT Assay Protocol. (2023).

- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). Bioorganic & Medicinal Chemistry Letters, 39, 127929.

- Development of a HTRF® Kinase Assay for Determination of Syk Activity. (2011). Journal of Biomolecular Screening, 16(1), 143-150.

- Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2298478.

- Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. (2023). ACS Omega, 8(33), 30135-30146.

- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (2008). Bioorganic & Medicinal Chemistry, 16(15), 7264-7273.

- Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. (2017). Cancer Research, 77(7), 1725-1737.

- Structure-activity relationships in vitro. (n.d.). ResearchGate.

- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and -2 Mutant Tumors. (n.d.). ResearchGate.

- Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors. (2009). Journal of Medicinal Chemistry, 52(22), 7170-7185.

- Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. (2024). Scientific Reports, 14(1), 10896.

- HTRF-based kinase assay for fragment screening and MOA studies. (n.d.). Domainex.

- HTRF® Kinase Assay Protocol. (n.d.). ResearchGate.

- How to measure Kinase activity with HTRF™ KinEASE™ assay kit. (2024, June 11). YouTube.

- Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. (2016). Molecules, 21(9), 1225.

- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (2020). Marmara Pharmaceutical Journal, 24(2), 163-172.

- Structure activity model of PARP-1 inhibitors derived from the... (n.d.). ResearchGate.

- Identification of novel protein kinase CK2 inhibitors among indazole derivatives. (2021). Biopolymers and Cell, 37(3), 177-184.

- Indazole carboxamides as kinase inhibitors. (2021).

- Central activation of the fatty acid sensor GPR120 suppresses microglia reactivity and alleviates sickness- and anxiety-like behaviors. (2021). Brain, Behavior, and Immunity, 95, 472-482.

- Potential Therapeutic Exploitation of G Protein-Coupled Receptor 120 (GPR120/FFAR4) Signaling in Obesity-Related Metabolic Disorders. (2022). International Journal of Molecular Sciences, 23(19), 11843.

- Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)

- Design, synthesis and structure-activity relationship studies of novel indazole analogues as DNA gyrase inhibitors with Gram-positive antibacterial activity. (2016). European Journal of Medicinal Chemistry, 124, 44-55.

- Synthesis and evaluation of antibacterial activity of novel 3-methyl-1H-indazole derivatives. (2024). Journal of Molecular Structure, 1301, 137339.

- GPR120 is an Omega-3 Fatty Acid Receptor Mediating Potent Anti-Inflammatory and Insulin Sensitizing Effects. (2011). Cell, 147(7), 1652-1663.

- Antimicrobial Activity Studies of 3-Substituted Indole-2-one and -thione derivatives and Molecular Docking and ADME Evalu

- Structure-activity relationships, and drug metabolism and pharmacokinetic properties for indazole piperazine and indazole piperidine inhibitors of ROCK-II. (2007). Bioorganic & Medicinal Chemistry Letters, 17(15), 4247-4251.

- Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potenti

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. PARP assay [assay-protocol.com]

- 10. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

A Technical Guide to 3-Iodo-1H-indazole-6-carboxylic acid: Structure, Synthesis, and Application in Drug Discovery

Executive Summary: This guide provides an in-depth analysis of 3-Iodo-1H-indazole-6-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. The indazole core is a privileged scaffold found in numerous FDA-approved drugs, and this particular derivative offers strategically positioned functional groups—an iodo moiety and a carboxylic acid—that serve as versatile handles for molecular elaboration.[1] This document details the molecule's structural features, outlines a robust synthetic pathway with mechanistic insights, describes standard analytical characterization techniques, and explores its critical applications in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors.

Introduction: The Strategic Importance of the Indazole Scaffold

Nitrogen-containing heterocyclic compounds are the cornerstone of modern medicinal chemistry. Among them, the indazole ring system has emerged as a "privileged scaffold" due to its unique structural and electronic properties that facilitate favorable interactions with a wide range of biological targets.[1] This bicyclic aromatic structure, consisting of a benzene ring fused to a pyrazole ring, is sterically compact yet capable of engaging in hydrogen bonding, pi-stacking, and dipole-dipole interactions.

The clinical significance of this scaffold is well-established. Marketed drugs such as Axitinib (a kinase inhibitor for renal cell carcinoma) and Pazopanib (a multi-kinase inhibitor for renal cell carcinoma and soft tissue sarcoma) feature the indazole core, demonstrating its utility in developing potent and selective therapeutics.[1][2] The molecule this compound is not an end-product but rather a highly valuable intermediate, specifically designed for efficient and modular drug development. Its functionalization at the C3 and C6 positions allows for the systematic exploration of chemical space, a critical activity in lead optimization.

Molecular Structure and Physicochemical Properties

Structural Elucidation

The molecular structure of this compound is defined by three key components:

-

The 1H-Indazole Core: This bicyclic system provides the foundational architecture. The tautomerizable proton is located on one of the nitrogen atoms of the pyrazole ring.

-

C3-Iodo Group: The iodine atom at the 3-position is the primary site for introducing molecular complexity. Its C-I bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making it an invaluable synthetic handle for creating C-C, C-N, and C-S bonds.

-

C6-Carboxylic Acid Group: Positioned on the benzene ring, the carboxylic acid serves two main purposes. It is an excellent hydrogen bond donor and acceptor, often critical for target binding. Synthetically, it is a precursor for forming stable amide bonds, a ubiquitous linkage in pharmaceutical compounds.

Caption: Molecular structure and key functional regions of this compound.

Physicochemical Properties

The key quantitative data for this compound are summarized below. This information is essential for experimental design, including reaction stoichiometry, solvent selection, and analytical method development.

| Property | Value | Source |

| Molecular Formula | C₈H₅IN₂O₂ | [3] |

| Molecular Weight | 288.04 g/mol | [3] |

| CAS Number | 885523-97-5 | |

| Appearance | Solid | [3] |

| InChI Key | PTPFULUJKFPTCV-UHFFFAOYSA-N | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved via a multi-step sequence starting from its corresponding methyl ester, which is more commonly documented in synthetic procedures. The rationale for this approach is that the ester group is less reactive and more soluble in organic solvents than the carboxylic acid, simplifying purification during the critical iodination step.

Recommended Synthetic Protocol

This protocol is a self-validating system, where successful isolation and characterization at each stage confirms the efficacy of the previous step before proceeding.

Step 1: Iodination of Methyl 1H-indazole-6-carboxylate

This step introduces the key iodine atom at the C3 position. The reaction proceeds via electrophilic substitution on the indazole ring, which is activated by a base.

-

Reagents: Methyl 1H-indazole-6-carboxylate, Potassium Hydroxide (KOH), Iodine (I₂), N,N-Dimethylformamide (DMF).

-

Methodology:

-

To a solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in DMF, add KOH (2.2 eq) in portions at 0 °C.

-

Stir the mixture to allow for the formation of the potassium indazolide salt. Causality: The use of KOH is critical. It deprotonates the indazole N-H, significantly increasing the electron density of the heterocyclic ring and rendering the C3 position highly nucleophilic and susceptible to attack by an electrophile.

-

Add a solution of Iodine (1.5 eq) in DMF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[4]

-

Upon completion, pour the reaction mixture into ice water and extract with Ethyl Acetate. The organic phases are combined, washed with 5% sodium thiosulfate solution (to quench excess iodine) and brine, then dried and concentrated to yield Methyl 3-iodo-1H-indazole-6-carboxylate.[4]

-

Step 2: Saponification to this compound

This is a standard ester hydrolysis to unmask the final carboxylic acid.

-

Reagents: Methyl 3-iodo-1H-indazole-6-carboxylate, Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH), Tetrahydrofuran (THF)/Water.

-

Methodology:

-

Dissolve the crude methyl ester from the previous step in a mixture of THF and water.

-

Add an aqueous solution of LiOH (5.0 eq) and heat the mixture to reflux.[5] Causality: Refluxing ensures the complete hydrolysis of the sterically unhindered methyl ester. A large excess of base drives the reaction to completion according to Le Châtelier's principle.

-

Monitor the reaction by TLC or LC-MS.

-

Once complete, cool the mixture and remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with concentrated HCl. Trustworthiness: This acidification step is a self-validating purification method. The desired carboxylic acid is poorly soluble in acidic aqueous media and will precipitate out as a solid, while the more soluble inorganic salts remain in solution.

-

Filter the resulting solid, wash with cold water, and dry under vacuum to afford the final product, this compound.[5]

-

Synthesis Workflow Diagram

Caption: Synthetic pathway from the common starting ester to the target carboxylic acid.

Analytical Characterization and Quality Control

Rigorous analytical testing is paramount to confirm the identity, purity, and structure of the final compound. For a molecule like this compound, a standard suite of analytical techniques would be employed.

-

¹H NMR Spectroscopy: The proton NMR spectrum should show distinct signals in the aromatic region (typically 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. The absence of the methyl ester singlet (around 4.0 ppm) and the presence of a broad singlet for the carboxylic acid proton (>12 ppm) would confirm the hydrolysis.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The expected (M+H)⁺ ion would be observed at m/z 303 for the methyl ester and (M+H)⁺ at m/z 289 for the final acid.[4]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reversed-phase method would be developed to separate the final product from any remaining starting materials or byproducts, allowing for quantification of purity (typically >95% for use in drug discovery).

-

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of the key functional groups. A very broad O-H stretch from ~2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹ are characteristic of the carboxylic acid dimer, confirming the success of the hydrolysis step.

Applications in Medicinal Chemistry and Drug Development

The utility of this compound lies in its bifunctional nature, allowing for sequential or orthogonal chemical modifications.

Caption: Key synthetic transformations enabled by the functional groups of this compound.

-

Palladium-Catalyzed Cross-Coupling: The C3-Iodo group is an ideal substrate for a host of powerful C-C and C-heteroatom bond-forming reactions. This allows drug discovery teams to rapidly generate libraries of analogues by introducing diverse aryl, heteroaryl, alkyl, or alkynyl groups at this position. This strategy is central to the synthesis of kinase inhibitors, where this vector is often used to probe deep into the ATP-binding pocket of the target enzyme. For example, the synthesis of Axitinib involves a related 3-iodo-1H-indazole intermediate which undergoes further reactions.[6]

-

Amide Bond Formation: The C6-carboxylic acid is readily activated by standard coupling reagents (e.g., HATU, EDC) to react with a vast library of commercially available amines. This allows for the installation of functional groups that can modulate solubility, cell permeability, and target engagement through hydrogen bonding. This dual functionality makes it a powerful scaffold for fragment-based drug discovery and lead optimization campaigns.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its molecular structure, featuring a privileged indazole core with two orthogonal synthetic handles, provides a robust and flexible platform for the construction of complex, biologically active molecules. The well-understood synthetic pathways and analytical characterization methods ensure its reliable production and application. For researchers and scientists in drug development, mastering the chemistry of this intermediate opens a direct route to novel chemical entities with high therapeutic potential.

References

- Mol-Instincts. How to prepare 1H-INDAZOLE-6-CARBOXYLIC ACID, 3-IODO-, METHYL ESTER?. [Link]

- Google Patents. WO2006048745A1 - Methods for preparing indazole compounds.

- Royal Society of Chemistry.

- National Institutes of Health. Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]

- National Institutes of Health. 1-Methyl-1H-indazole-3-carboxylic acid. [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

- 3. 3-Iodo 1H-indazole-6-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-IODO-,METHYL ESTER | 885518-82-1 [chemicalbook.com]

- 5. 1H-indazole-6-carboxylic acid CAS#: 704-91-6 [m.chemicalbook.com]

- 6. 6-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's Guide to 3-Iodo-1H-indazole-6-carboxylic Acid: A Strategic Building Block for Modern Medicinal Chemistry

Abstract

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved therapeutics, particularly in oncology. This guide provides an in-depth technical analysis of 3-Iodo-1H-indazole-6-carboxylic acid, a highly versatile and strategic building block for drug discovery. We will explore its synthesis, physicochemical properties, and, most critically, its application in the cornerstone reactions of modern synthetic chemistry. This document is designed for researchers, scientists, and drug development professionals, offering not just protocols but the underlying strategic reasoning for its use. We will delve into detailed methodologies for palladium-catalyzed cross-coupling reactions—including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations—and illustrate how the unique bifunctional nature of this molecule (a reactive C-3 iodine and a C-6 carboxylic acid) provides a powerful platform for constructing complex molecular architectures and accelerating the development of novel targeted therapies.

Chapter 1: The Indazole Scaffold: A Privileged Structure in Drug Discovery

The indazole ring system, a bicyclic heteroaromatic structure composed of fused benzene and pyrazole rings, has garnered immense attention from the medicinal chemistry community.[1] Its unique electronic properties and ability to act as a versatile pharmacophore make it a cornerstone of modern drug design.[2] Indazole derivatives are found in a wide array of pharmacologically active compounds, demonstrating potent anti-inflammatory, antibacterial, and antitumor effects.[1]

The scaffold's success lies in its structural mimicry of the native purine core and its capacity to serve as a bioisostere for the indole nucleus.[3] The two nitrogen atoms within the pyrazole ring can act as both hydrogen bond donors and acceptors, enabling strong and specific interactions within the binding pockets of biological targets, most notably protein kinases.[2][3] This has led to the development of several FDA-approved drugs that feature this core structure.

Key Examples of Indazole-Containing FDA-Approved Drugs:

-

Axitinib: A potent and selective inhibitor of vascular endothelial growth factor (VEGF) receptors, used in the treatment of renal cell carcinoma.[4]

-

Pazopanib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit, approved for renal cell carcinoma and soft tissue sarcoma.[1]

-

Niraparib: A poly (ADP-ribose) polymerase (PARP) inhibitor used for the maintenance treatment of recurrent ovarian cancer.[5]

The prevalence of this scaffold in successful therapeutics underscores its importance and justifies the focus on developing versatile building blocks to facilitate its incorporation into new chemical entities.

Chapter 2: Synthesis and Physicochemical Properties

The utility of any building block begins with its accessibility and well-defined characteristics. This compound is readily prepared through a multi-step synthesis starting from common precursors. The following protocol outlines a representative synthetic route adapted from established procedures for the corresponding methyl ester.[6]

Synthetic Workflow

The synthesis initiates with the esterification of 4-methyl-3-nitrobenzoic acid, followed by catalytic reduction of the nitro group. The resulting aniline undergoes diazotization and in situ cyclization to form the indazole ring system. The final, crucial step is a regioselective iodination at the C-3 position, followed by saponification to yield the target carboxylic acid.

Experimental Protocol: Synthesis of Methyl 3-iodo-1H-indazole-6-carboxylate

Causality: This protocol utilizes a robust iodination method for electron-rich heterocyclic systems. The use of potassium hydroxide as a base facilitates the formation of a more reactive indazolide anion, which then attacks the iodine molecule. DMF is an excellent solvent for this transformation due to its polar, aprotic nature.

-

To a solution of Methyl 1H-indazole-6-carboxylate (1.0 eq) in dimethylformamide (DMF), add potassium hydroxide (KOH) pellets (1.5 eq). The mixture is stirred at room temperature for 1 hour to ensure complete formation of the indazolide anion.

-

Slowly add a solution of Iodine (I₂) (1.2 eq) in DMF to the reaction mixture. The addition should be controlled to manage any potential exotherm.

-

Stir the reaction at 25 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[7]

-

Upon completion, pour the reaction mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution. This step quenches any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or recrystallization to afford the title compound as a solid.[7]

Note: The final carboxylic acid is obtained via standard saponification of the methyl ester using a base such as lithium hydroxide (LiOH) in a THF/water solvent system.

Physicochemical and Safety Data

A clear understanding of a compound's properties is critical for its effective use.

| Property | Value | Reference |

| IUPAC Name | This compound | - |

| CAS Number | 885518-82-1 (for Methyl Ester) | [8] |

| Molecular Formula | C₈H₅IN₂O₂ | - |

| Molecular Weight | 288.05 g/mol | - |

| Appearance | Off-white to pale yellow solid | [6] |

| GHS Hazard | H302: Harmful if swallowed (Acute Tox. 4) | [9] |

| Signal Word | Warning | [9] |

Chapter 3: The Strategic Advantage: Reactivity in Cross-Coupling Reactions

The true power of this compound as a building block lies in the orthogonal reactivity of its two key functional groups. The C-3 iodo group serves as an exceptionally reactive handle for palladium-catalyzed cross-coupling reactions, while the C-6 carboxylic acid provides a vector for amide bond formation, salt formation, or other modifications. This bifunctionality allows for a modular and convergent approach to complex target molecules.

The electron-withdrawing nature of the indazole ring system, further influenced by the carboxylic acid, makes the C-3 iodo group highly susceptible to the oxidative addition step in Pd(0)-catalyzed cycles, which is often rate-limiting.[10] This inherent reactivity makes it an ideal substrate for a range of transformations.

A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl and heteroaryl-aryl linkages. For 3-iodoindazoles, this reaction enables the direct installation of diverse aryl or heteroaryl moieties at the C-3 position, a key step in building kinase inhibitor scaffolds.[7][11]

Protocol: Suzuki-Miyaura Coupling of this compound

Causality: The choice of a palladium catalyst with bulky, electron-rich phosphine ligands (e.g., from Pd(PPh₃)₄ or using ligands like SPhos/XPhos) is critical.[10] These ligands stabilize the Pd(0) species and accelerate the oxidative addition and reductive elimination steps. An inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.

-

In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst.

-

Add a degassed solvent (e.g., 1,4-dioxane/water or DMF).

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05-0.10 eq).

-

Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS). [11]

-

Upon completion, cool the mixture to room temperature, dilute with water, and acidify to pH ~4-5 to protonate the carboxylic acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography or recrystallization.

B. Sonogashira Coupling: Introducing Alkynyl Functionality

The Sonogashira coupling provides a powerful method for forming C(sp²)-C(sp) bonds, linking the iodoindazole to a terminal alkyne.[12] This reaction is invaluable for creating linear, rigid linkers in molecules or for accessing precursors for further transformations. The reaction typically employs a dual-catalyst system of palladium and copper(I).[12]

Protocol: Sonogashira Coupling of this compound

Causality: The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate is more reactive towards transmetalation with the palladium complex.[12] An organic base like triethylamine (TEA) or diisopropylamine (DIPA) acts as both the base and often as a solvent. For some indazole substrates, protection of the N-1 position may be necessary to prevent side reactions.[13]

-

To a dry reaction flask, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 eq), and a copper co-catalyst (e.g., CuI, 0.05 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent, such as THF or DMF, followed by a degassed amine base (e.g., triethylamine, 3.0 eq).

-

Add the terminal alkyne (1.1-1.3 eq) dropwise at room temperature.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion. [14]

-

After completion, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with the reaction solvent.

-

Concentrate the filtrate and purify the residue by column chromatography.

C. Buchwald-Hartwig Amination: Constructing Key C-N Bonds

The formation of aryl-amine bonds is one of the most frequent transformations in pharmaceutical synthesis.[15] The Buchwald-Hartwig amination offers a general and high-yielding method to couple the 3-iodoindazole with a wide variety of primary and secondary amines, which is essential for introducing key pharmacophoric elements and modulating solubility.[16]

Protocol: Buchwald-Hartwig Amination of this compound

Causality: This reaction requires a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃) to deprotonate the amine coupling partner. The choice of a specialized, bulky biarylphosphine ligand (e.g., Xantphos, RuPhos, BINAP) is critical to promote the reductive elimination step, which is often challenging for C-N bond formation.[16]

-

In an oven-dried flask, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq) and the phosphine ligand (e.g., Xantphos, 0.05 eq).

-

Add the base (e.g., Cs₂CO₃, 2.0 eq), followed by this compound (1.0 eq) and the amine coupling partner (1.2 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add a dry, degassed solvent (e.g., toluene, dioxane, or THF).

-

Heat the mixture to 80-110 °C, stirring until the reaction is complete. [16]

-

Cool the reaction, dilute with an organic solvent, and wash with water and brine.

-